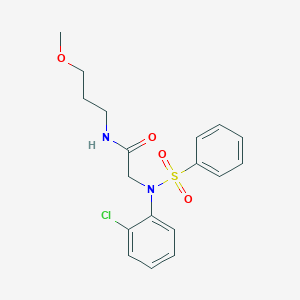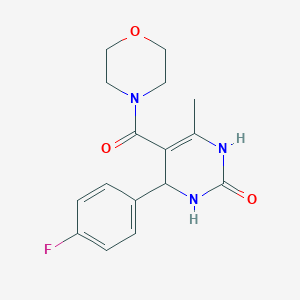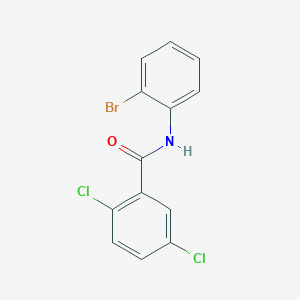![molecular formula C19H19N5O3 B5015557 2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5015557.png)
2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine, also known as NFP, is a compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have several interesting properties that make it a promising candidate for various research applications.
作用機序
The mechanism of action of 2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine involves its ability to selectively bind to specific targets in cells. In the case of its use as a fluorescent probe for metal ions, this compound binds to copper ions through coordination bonds. This results in a change in the fluorescence properties of this compound, allowing for the detection and quantification of copper ions.
In the case of its use as an anticancer agent, this compound has been found to induce apoptosis in cancer cells through the activation of specific signaling pathways. This results in the activation of caspases, which are enzymes that play a key role in the programmed cell death mechanism.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects that make it a promising candidate for various research applications. In addition to its ability to selectively bind to copper ions and induce apoptosis in cancer cells, this compound has also been found to have antioxidant properties. This makes it a potential candidate for the development of new therapies for oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of 2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine is its selectivity for specific targets, such as copper ions and cancer cells. This makes it a useful tool for the detection and quantification of these targets in biological samples. Additionally, this compound has been found to have low toxicity, making it a safe compound for use in lab experiments.
However, there are also limitations to the use of this compound in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, the synthesis of this compound can be a complex and time-consuming process, which can limit its availability for use in lab experiments.
将来の方向性
There are several future directions for the research and development of 2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine. One potential area of research is the development of new fluorescent probes for the detection of other metal ions, such as zinc and iron. Additionally, further studies are needed to fully understand the mechanism of action of this compound as an anticancer agent and to explore its potential for the development of new cancer therapies.
Another area of research is the development of new synthetic methods for the production of this compound, which could make it more readily available for use in lab experiments. Finally, there is a need for further studies to explore the potential applications of this compound in other areas of research, such as neuroscience and microbiology.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has been extensively studied for its potential applications in scientific research. Its selectivity for specific targets, such as copper ions and cancer cells, make it a useful tool for various research applications. However, further studies are needed to fully understand its mechanism of action and explore its potential for the development of new therapies.
合成法
The synthesis of 2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 2-nitrobenzaldehyde with 2-furaldehyde in the presence of sodium hydroxide to yield the intermediate compound, 5-(2-nitrophenyl)-2-furylmethanol. This intermediate is then reacted with piperazine and 2-chloro-4,6-dimethoxypyrimidine in the presence of a base to yield this compound.
科学的研究の応用
2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)pyrimidine has been extensively studied for its potential applications in scientific research. One of the major areas of research involves its use as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to copper ions, making it a useful tool for the detection and quantification of copper in biological samples.
Another area of research involves the use of this compound as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This makes this compound a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
2-[4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-24(26)17-5-2-1-4-16(17)18-7-6-15(27-18)14-22-10-12-23(13-11-22)19-20-8-3-9-21-19/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWAJIXBVMUSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 2-[({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]terephthalate](/img/structure/B5015475.png)
![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015481.png)

![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5015494.png)

![3-chloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5015510.png)

![methyl 4-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}benzoate](/img/structure/B5015524.png)
![2-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5015528.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5015543.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5015554.png)
![N-benzyl-1-{1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}-N-methylmethanamine](/img/structure/B5015562.png)
![1-acetyl-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B5015568.png)